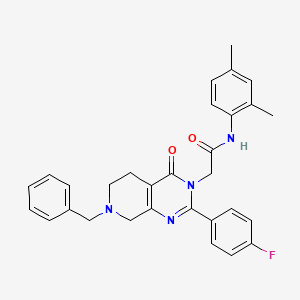

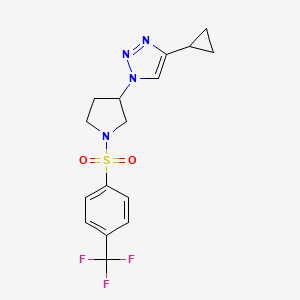

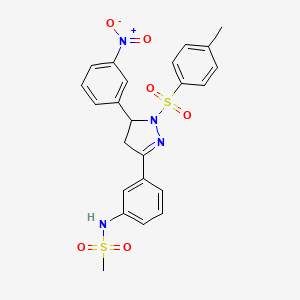

![molecular formula C11H9BrN2OS B2633820 N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 892846-79-6](/img/structure/B2633820.png)

N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as BBTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including the compound , have shown promising antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Antifungal Activity

Benzothiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antitubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antioxidant Activity

Benzothiazole derivatives have been found to have antioxidant activity . This property can be useful in the development of drugs for diseases caused by oxidative stress.

Antimicrobial Activity

The compound has shown antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial drugs .

Antiproliferative Activity

Benzothiazole derivatives have shown antiproliferative activity, which could be useful in the development of anticancer drugs . In fact, some compounds have shown promising results against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Anti-inflammatory Activity

Benzothiazole derivatives have shown anti-inflammatory activity . This property can be useful in the development of drugs for diseases caused by inflammation.

Analgesic Activity

Some benzothiazole derivatives have shown analgesic (pain-relieving) activity . This makes them potential candidates for the development of new analgesic drugs.

Mechanism of Action

Target of Action

The primary targets of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Similar benzothiazole based compounds have been found to exhibit promising neuroprotective activity against aβ25–35-induced toxicity in sh-sy5y cells .

Mode of Action

The exact mode of action of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide It can be inferred that similar benzothiazole based compounds may interact with their targets, possibly leading to neuroprotective effects .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Benzothiazole based compounds have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis .

Result of Action

The molecular and cellular effects of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Similar benzothiazole based compounds have shown promising neuroprotective activity .

properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZKFLGJEHGYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2633754.png)